N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine
CAS No.: 457650-66-7
Cat. No.: VC7175016
Molecular Formula: C22H18N4S
Molecular Weight: 370.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457650-66-7 |
|---|---|
| Molecular Formula | C22H18N4S |
| Molecular Weight | 370.47 |
| IUPAC Name | N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C22H18N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-13,21,24H,1H3,(H,25,26) |
| Standard InChI Key | GTGXULMNFLWCFB-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-benzothiazol-2-amine, reflects its hybrid structure:
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Indole core: A 2-methyl-substituted indole ring contributes aromaticity and potential hydrogen-bonding interactions via its NH group.
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Pyridine linkage: A pyridin-2-ylmethyl group bridges the indole and benzothiazole components, introducing a basic nitrogen atom capable of coordinating metal ions or participating in acid-base reactions.
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Benzothiazole terminus: The 1,3-benzothiazol-2-amine group offers a planar, electron-deficient aromatic system, often associated with DNA intercalation or enzyme inhibition.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₄S |
| Molecular Weight | 370.47 g/mol |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=CC=CC=C5S4 |
| InChI Key | GTGXULMNFLWCFB-UHFFFAOYSA-N |
| PubChem CID | 3264192 |
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine likely involves multi-step condensation and nucleophilic substitution reactions. A proposed route includes:
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Indole-piperonal condensation: Reacting 2-methylindole with pyridine-2-carbaldehyde under acidic conditions to form the central methylene-bridged intermediate.
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Benzothiazole coupling: Introducing the 2-aminobenzothiazole group via nucleophilic aromatic substitution, leveraging the reactivity of halogenated benzothiazoles.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Aldol condensation | HCl, ethanol, 80°C |
| 2 | Nucleophilic substitution | 2-chlorobenzothiazole, K₂CO₃ |
Challenges in Optimization
Yield and purity depend on:
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Steric hindrance: Bulky substituents on the indole and pyridine rings may slow reaction kinetics.
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Solubility limitations: The compound’s poor solubility in polar solvents (e.g., water) complicates purification.
Chemical Reactivity and Derivative Design
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic aromatic substitution at the 5- and 7-positions due to electron-withdrawing effects of the thiazole nitrogen. Example reactions include:
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Nitration: HNO₃/H₂SO₄ introduces nitro groups for further functionalization.
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Sulfonation: SO₃ in H₂SO₄ enhances water solubility for drug formulation.
Coordination Chemistry
The pyridine nitrogen and benzothiazole amine can act as bidentate ligands, forming complexes with transition metals like Pt(II) or Cu(II). Such complexes may enhance anticancer activity via redox cycling or DNA cross-linking.
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Disposal | Incineration at >800°C |
Future Research Directions
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability in vitro.
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Structure-activity relationship (SAR) studies: Modify substituents on the indole and pyridine rings to optimize target affinity.
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Therapeutic synergy: Evaluate combinations with existing chemotherapeutics or antibiotics.
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